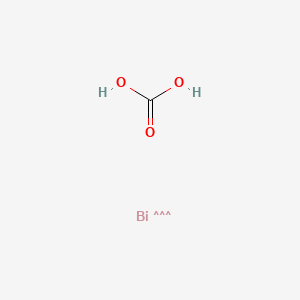

Bismuth carbonate, Bi(HCO3)3

Description

Contextualization of Bismuth Carbonate within Inorganic Chemistry and Materials Science

In the realm of inorganic chemistry, bismuth carbonate compounds are notable for their structural properties. Bismuth subcarbonate ((BiO)₂CO₃) is recognized for its layered crystal arrangement, which is a key factor in its chemical behavior and potential applications. researchgate.net It belongs to the family of bismuth subcarbonates with a Sillen-like structure, characterized by intergrowths of [Bi₂O₂]²⁺ layers and (CO₃)²⁻ layers. acs.org This structure provides electronic and spatial flexibility, making it a subject of interest for accommodating various ions. researchgate.net The compound is generally a water-insoluble source of bismuth that can be converted to other bismuth compounds, such as the oxide, through heating (calcination). americanelements.com

From a materials science perspective, bismuth carbonates are valued as precursors for synthesizing a wide range of bismuth-containing materials. cymitquimica.com Their applications are diverse, spanning from being a component in ceramic glazes and pigments to use in electronics. cymitquimica.compubcompare.aifishersci.pt Bismuth itself possesses high electrical resistance and the highest Hall Effect of any metal, properties that drive research into its compounds for advanced material applications. americanelements.com The thermal stability and unique structural characteristics of bismuth carbonate make it a fascinating subject for research in heterogeneous catalysis and innovative material engineering. pubcompare.ai

Historical Trajectory of Research on Bismuth Carbonate Compounds

Bismuth and its compounds have been known since ancient times, though often confused with lead and tin. wikipedia.org The formal identification of bismuth as a distinct element occurred in the 18th century. ebsco.com Early research into bismuth carbonates was largely driven by their mineralogical presence and medicinal uses.

The naturally occurring form of bismuth subcarbonate is the mineral bismutite. wikipedia.org In a comprehensive 1943 review, it was established that bismutite is the primary well-defined solid carbonate in the Bi₂O₃-CO₂-H₂O system, with the formula (BiO)₂CO₃. cdnsciencepub.comgeoscienceworld.org This work clarified that water found in natural samples is generally non-essential to the crystal structure. cdnsciencepub.comgeoscienceworld.org Historically, bismuth compounds like "milk of bismuth," an aqueous suspension containing bismuth subcarbonate, were used for treating gastrointestinal issues. wikipedia.org

Systematic study of layer-structured bismutite began in the mid-20th century and was significantly advanced by research in the 1980s. researchgate.net A significant development during this period was the identification of a previously unreported basic bismuth carbonate, (BiO)₄(OH)₂CO₃, as an intermediate product in the conversion of bismuth oxide to bismutite in aqueous solutions. cdnsciencepub.com

Contemporary Research Paradigms and Unaddressed Questions in Bismuth Carbonate Chemistry

Modern research has shifted towards leveraging the unique properties of bismuth carbonates for advanced technological applications, particularly in nanotechnology and catalysis. Scientists are exploring the synthesis of bismuth carbonate nanostructures, such as nanoplates, nanotubes, and nanosheets, for various purposes. wikipedia.orgottokemi.comnih.gov

A major area of contemporary focus is in catalysis. Bismuth subcarbonate-based materials are being investigated as efficient electrocatalysts for the reduction of carbon dioxide (CO₂) to formate (B1220265). nih.govrsc.orgoaepublish.com Research suggests that the numerous Bi-O bonds within the structure can promote the adsorption of CO₂ and facilitate the formation of key reaction intermediates. oaepublish.com The co-existence of bismuth subcarbonate and metallic bismuth under catalytic conditions appears crucial for high efficiency. nih.gov Microwave-assisted solvothermal methods are being employed to synthesize bismuth oxide carbonate structures for the photocatalytic degradation of pollutants like azo dyes. scirp.org

Despite significant progress, several questions remain unaddressed. The precise molecular structures of some commercial bismuth compounds were only recently elucidated using advanced diffraction techniques. mdpi.com In catalysis, while the formation of bismuth subcarbonate as a stable phase during CO₂ reduction has been observed, the exact mechanisms of its formation and its precise role as the active species are still under investigation. rsc.org The rate-determining step in CO₂ reduction catalyzed by bismuth materials is another area of active inquiry. nih.gov Furthermore, understanding how to control the morphology and size of synthesized bismuth carbonate nanoparticles to optimize their catalytic performance remains a key challenge. wikipedia.orgscirp.org

Data Tables

Table 1: Chemical and Physical Properties of Bismuth Carbonate Compounds

| Property | Bismuth(III) Carbonate (Bi₂(CO₃)₃) | Bismuth Subcarbonate ((BiO)₂CO₃) | Bismuth(III) Bicarbonate (Bi(HCO₃)₃) |

| Molecular Formula | Bi₂(CO₃)₃ pubcompare.ai | CBi₂O₅ / (BiO)₂CO₃ cymitquimica.comfishersci.pt | CH₂BiO₃ (per unit) nih.gov |

| Molecular Weight | 597.99 g/mol chegg.com | 509.97 g/mol ottokemi.comfishersci.pt | 271.005 g/mol nih.gov |

| Appearance | White or yellowish-white powder pubcompare.ai | White or pale yellowish-white, odorless, tasteless powder cymitquimica.comcutm.ac.in | Data not available |

| Solubility | Insoluble in water pubcompare.aiamericanelements.com | Practically insoluble in water and alcohol; Soluble in mineral acids fishersci.ptcutm.ac.in | Data not available |

| Density | Data not available | 6.86 g/mL at 25 °C ottokemi.com | Data not available |

| CAS Number | 16508-95-5 americanelements.com | 5892-10-4 cymitquimica.comottokemi.com | 16508-95-5 (listed for Bi(HCO₃)₃ but also for Bi₂(CO₃)₃) nih.govindiamart.com |

Structure

3D Structure of Parent

Properties

CAS No. |

16508-95-5 |

|---|---|

Molecular Formula |

C30H64Si |

Synonyms |

Bismuth subcarbonate (oxycarbonate) |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Bismuth Carbonate Materials

Precipitation and Co-precipitation Routes for Crystalline Bismuth Carbonate Phases

Precipitation from aqueous solutions is a primary and straightforward method for synthesizing crystalline bismuth subcarbonate. This technique involves the reaction of a soluble bismuth salt, most commonly bismuth nitrate (Bi(NO₃)₃·5H₂O), with a carbonate source.

In a typical precipitation process, an acidic solution of a bismuth salt is added to a solution containing carbonate ions, such as sodium carbonate (Na₂CO₃). The reaction leads to the formation of a white precipitate of bismuth subcarbonate. cutm.ac.in Key parameters that control the crystallinity, purity, and morphology of the final product include pH, temperature, and the rate of addition of reactants. For instance, maintaining the pH between 8.0 and 10.0 is often crucial for the formation of the desired compound. google.com The precipitate is subsequently filtered, washed with cold water to remove soluble impurities, and dried at a controlled temperature, typically not exceeding 60°C, to prevent decomposition into bismuth hydroxide (B78521). cutm.ac.in

Co-precipitation is an extension of this method used to introduce dopant ions into the bismuth subcarbonate crystal lattice, thereby modifying its properties. For example, aluminum-doped bismuth subcarbonate has been synthesized by the controlled co-precipitation of bismuth nitrate and aluminum nitrate from an aqueous solution. mdpi.com In this process, a solution containing both bismuth and aluminum nitrates is prepared, and the pH is adjusted to around 10 using a sodium carbonate solution. The mixture is stirred at an elevated temperature (e.g., 60°C) for several hours to ensure homogeneity and complete precipitation. mdpi.com This technique allows for the incorporation of dopants, which can create materials with enhanced photocatalytic or other functional properties.

Table 1: Parameters in Precipitation Synthesis of Bismuth Subcarbonate

| Parameter | Typical Conditions | Influence on Product | Source(s) |

|---|---|---|---|

| Bismuth Precursor | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Source of Bi³⁺ ions | cutm.ac.inmdpi.com |

| Carbonate Source | Sodium Carbonate (Na₂CO₃) | Provides CO₃²⁻ ions for precipitation | cutm.ac.inmdpi.com |

| pH | 8.0 - 10.0 | Controls formation of subcarbonate vs. hydroxide | google.commdpi.com |

| Temperature | Ambient to 60°C | Affects reaction rate and crystallinity | cutm.ac.inmdpi.com |

Hydrothermal and Solvothermal Syntheses of Bismuth Carbonate

Hydrothermal and solvothermal methods are powerful techniques for producing highly crystalline and morphologically controlled bismuth subcarbonate nanomaterials. These processes are carried out in sealed vessels (autoclaves) under elevated temperature and pressure, using water (hydrothermal) or organic solvents (solvothermal).

The hydrothermal synthesis of (BiO)₂CO₃ often involves the reaction of a bismuth precursor, such as bismuth oxide (β-Bi₂O₃), with a carbonate source like sodium carbonate in an aqueous solution. Temperature is a critical parameter; for instance, synthesis at 160°C has been shown to produce stable (BiO)₂CO₃ nanowires. nih.gov This high-temperature, high-pressure environment facilitates the dissolution and recrystallization of reactants, leading to products with high crystallinity and specific morphologies. nih.gov A water-in-oil microemulsion-assisted hydrothermal method has also been developed, using bismuth citrate and urea as precursors, to produce uniform, well-crystallized spherical nanoparticles. hku.hk

Solvothermal synthesis offers further control over the product's characteristics by varying the solvent. Different (BiO)₂CO₃ nanostructures, including cube-like nanoparticles, nanobars, and nanoplates, have been fabricated from bismuth nitrate using this method. iaea.orgresearchgate.net The choice of solvent (e.g., ethylene glycol) and precursors significantly influences the final morphology of the nanostructures. iaea.orgresearchgate.net For example, the use of viscous solvents like ethylene glycol can slow the reaction rate, which helps control particle size distribution and prevent agglomeration. mdpi.com

Table 2: Influence of Hydrothermal/Solvothermal Conditions on (BiO)₂CO₃ Morphology

| Method | Bismuth Precursor | Carbonate/Other Reagents | Solvent | Temperature | Resulting Morphology | Source(s) |

|---|---|---|---|---|---|---|

| Hydrothermal | β-Bi₂O₃ | Na₂CO₃, NaCl | Water | 160°C | Nanowires | nih.gov |

| Hydrothermal | Bismuth Citrate | Urea | Water (in oil) | Not specified | Spherical Nanoparticles | hku.hk |

Green Chemistry Approaches to Bismuth Carbonate Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing bismuth compounds. Bismuth itself is considered a 'green' heavy metal due to its relatively low toxicity. nih.govnih.gov

One green approach involves the use of plant extracts as reducing and capping agents. For instance, bismuth nanoparticles have been synthesized using lemon juice in a basic aqueous medium. rsc.org These nanoparticles can subsequently serve as precursors that react with atmospheric carbon dioxide dissolved in water to form bismuth subcarbonate. wikipedia.org Similarly, aqueous extracts of plants like Mentha pulegium have been used to create bismuth oxide nanoparticles, which can also be converted to the carbonate form. nih.govresearchgate.net These methods are cost-effective, eco-friendly, and avoid the use of hazardous chemicals. researchgate.netbepls.com

Mechanochemistry is another green synthesis technique that minimizes or eliminates the use of solvents. This method involves the grinding of solid reactants, often with a small amount of liquid (liquid-assisted grinding, LAG) or an ionic liquid (ion- and liquid-assisted grinding, ILAG), to induce chemical reactions. rsc.orgresearchgate.net The mechanochemical synthesis of bismuth citrate and other bismuth active pharmaceutical ingredients has been demonstrated using bismuth oxide and citric acid. rsc.orgrsc.orgresearchgate.net This solid-state approach reduces energy consumption and waste generation compared to traditional solvent-based syntheses. rsc.org

Controlled Morphology and Nanostructuring of Bismuth Carbonate Materials

The functionality of bismuth subcarbonate is often dependent on its morphology and size at the nanoscale. Consequently, significant research has focused on controlling the synthesis to produce specific nanostructures such as nanotubes, nanoplates, and hierarchical architectures. scientific.net

The choice of precursor has been shown to be a critical factor. For example, the fabrication of (BiO)₂CO₃ nanotubes with uniform diameters of 3–5 nm was achieved by refluxing bismuth citrate and urea in ethylene glycol. rsc.orgsigmaaldrich.com The polymeric structure of bismuth citrate is believed to act as a template, guiding the formation of the nanotube morphology. In contrast, using bismuth nitrate under similar conditions does not yield one-dimensional structures.

Surfactants and capping agents are also widely used to direct the growth of specific nanostructures. Cetyltrimethylammonium bromide (CTAB), for instance, can be used to obtain well-separated, individual (BiO)₂CO₃ nanotubes by preventing their aggregation into bundles. rsc.org The solvent system also plays a crucial role; solvothermal methods have demonstrated that varying the solvent can lead to different morphologies, such as nanoplates or nanobars. iaea.orgscience.gov Furthermore, hierarchical, flower-like microstructures composed of nanosheets have been synthesized, which can offer enhanced properties due to their high surface area. researchgate.net

Purity Control and Contaminant Mitigation Strategies in Bismuth Carbonate Production

For many applications, particularly in pharmaceuticals, high purity of bismuth subcarbonate is essential. Industrial-grade precursors, such as bismuth nitrate and sodium carbonate, can contain heavy metal impurities like lead, cadmium, mercury, and arsenic, which must be removed. google.com

An effective strategy for contaminant mitigation involves the purification of the reactant solutions before the precipitation step. One patented method describes the use of a modified polyacrylamide-co-styrene-co-acrylic acid copolymer as an adsorbent material. google.com This modified polymer has a strong affinity for heavy metal ions. By passing the industrial bismuth nitrate and sodium carbonate solutions through this adsorbent, heavy metal contaminants are effectively removed. The purified solutions are then reacted to precipitate high-purity bismuth subcarbonate. google.com The adsorbent works through ligand complexation, where functional groups on the polymer bind to the heavy metal ions. google.com This approach is particularly effective for removing both cationic heavy metals and anionic species like arsenates. google.com

In-Situ Formation and Reconstruction Mechanisms of Bismuth Carbonates from Precursors

Bismuth subcarbonate can be formed in-situ on the surface of other bismuth-containing materials or through the reconstruction of precursor compounds. These transformation processes are of interest in fields like catalysis and environmental remediation.

It has been observed that bismuth nanoparticles readily react with atmospheric carbon dioxide dissolved in water to form a surface layer of bismuth subcarbonate. wikipedia.org This spontaneous carbonation also occurs on the surface of bismuth oxide (β-Bi₂O₃) nanoparticles, even when not suspended in water. wikipedia.orgfigshare.com In electrocatalysis, nano-structured bismuth electrodes prepared by electrodeposition can form a stable Bi₂O₂CO₃@Bi interface upon exposure to air. This in-situ generated bismuth subcarbonate layer has been shown to enhance the adsorption and electrochemical reduction of CO₂ to formate (B1220265). mdpi.com

Precursor reconstruction is another important pathway. Bismuth-based metal-organic frameworks (MOFs), for example, can be transformed into bismuth subcarbonate. It has been shown that bicarbonate ions (HCO₃⁻) in an electrolyte can break the Bi-O bonds within a bismuth-carboxylate MOF, leading to its in-situ conversion into (BiO)₂CO₃. researchgate.netnih.govelsevierpure.com Similarly, composite materials like β-Bi₂O₃/Bi₂O₂CO₃ can be synthesized via a two-step process involving a solvothermal reaction to create a Bi-based precursor, followed by calcination in air. During calcination, the precursor decomposes and reconstructs into the final composite structure. nih.gov These reconstruction methods provide routes to novel catalysts and functional materials where the final active phase is formed under reaction conditions.

Advanced Structural Elucidation and Characterization of Bismuth Carbonate

X-ray Diffraction (XRD) Analysis of Bismuth Carbonate Crystal Structures

X-ray diffraction (XRD) is a primary technique for investigating the crystal structure of materials. For bismuth carbonate, XRD studies have been instrumental in identifying its lattice structure, symmetry, and polymorphic forms. The analysis of diffraction patterns reveals that the most commonly synthesized form is tetragonal (BiO)₂CO₃ researchgate.net.

The crystal structure of bismuth carbonate has been subject to detailed investigation, revealing a complex nature. While early X-ray diffraction studies indicated a tetragonal lattice for (BiO)₂CO₃ with cell parameters a = 3.867 Å and c = 13.686 Å, further analysis suggests this may be a pseudo-cell cdnsciencepub.com. The diffraction patterns are dominated by the heavy bismuth atoms, which can mask more subtle structural details cdnsciencepub.com.

More refined studies have proposed different symmetries. One common phase is identified as a tetragonal structure conforming to the JCPDS No. 41-1488 standard researchgate.net. However, other research has indexed the structure of (BiO)₂CO₃ as orthorhombic unlp.edu.arresearchgate.net. For a related hydrated species, (BiO)₄(OH)₂CO₃, the unit cell is dimensionally orthorhombic, though its true symmetry may be lower, possibly triclinic cdnsciencepub.com. Additionally, reports have identified an orthorhombic superlattice for (BiO)₂CO₃, which likely arises from an ordered arrangement of the carbonate anions cdnsciencepub.com.

Below is a table summarizing the reported unit cell parameters for different forms of bismuth carbonate.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| (BiO)₂CO₃ | Tetragonal | - | 3.867 | 3.867 | 13.686 | cdnsciencepub.com |

| (BiO)₂CO₃ | Tetragonal | - | - | - | - | JCPDS 41-1488 researchgate.net |

| (BiO)₄(OH)₂CO₃ | Orthorhombic (dimensional) | - | 10.772 | 5.4898 | 14.757 | cdnsciencepub.com |

| Bi₂CO₅ | Orthorhombic | Imm2 | 7.523 | 7.523 | 7.523 | materialsproject.org |

| (BiO)₂CO₃·0.5H₂O | Orthorhombic | Pna21 | - | - | - | unlp.edu.ar |

Bismuth carbonate systems exhibit polymorphism, existing in different crystal structures, and undergo phase transitions under thermal stress. The presence of both tetragonal and orthorhombic structures in the literature for (BiO)₂CO₃ points to the existence of different polymorphs researchgate.netcdnsciencepub.com.

Thermal analyses, often coupled with high-temperature XRD, show that bismuth oxycarbonate undergoes decomposition at elevated temperatures. For instance, (BiO)₂CO₃ decomposes to the metastable β-Bi₂O₃ polymorph at temperatures around 260°C acs.org. Further heating can lead to subsequent phase transitions; for example, a transition from α-Bi₂O₃ to δ-Bi₂O₃ is observed around 730°C in the decomposition products of some bismuth subcarbonates researchgate.net. The formation of intermediate compounds during decomposition has been suggested by thermogravimetric analysis, although XRD studies of products at intermediate temperatures (425-550°C) typically identify only (BiO)₂CO₃ and α-Bi₂O₃ cdnsciencepub.com. The specific mechanisms and pathways of these phase transitions can be complex and dependent on factors like atmospheric conditions cdnsciencepub.comacs.org.

While standard crystallographic analysis relies on reciprocal-space refinement (refining a structural model against diffraction intensities), real-space refinement involves comparing a model-calculated map directly with an experimental electron density map nih.govmdpi.com. This approach is particularly useful for complex or disordered structures where traditional methods may be insufficient nih.gov.

For bismuth carbonate, structural models have been proposed to determine the precise atomic positioning, especially for the lighter carbonate ions, which are difficult to pinpoint accurately due to the overwhelming scattering contribution of bismuth cdnsciencepub.com. The structure of (BiO)₂CO₃ consists of polymeric (BiO)₂²⁺ layers with carbonate anions situated in the cavities between them cdnsciencepub.comunlp.edu.ar. Initial models placed constraints on the orientation of the planar carbonate ions to avoid unrealistically short inter-anionic distances cdnsciencepub.com. More sophisticated models, compatible with an observed orthorhombic superlattice, propose an ordered alternation of carbonate ion orientations. In these models, the carbonate groups are rotated from the diagonal of the pseudo-tetragonal cell to optimize the Bi-O and O-O contact distances, leading to a departure from perfect tetragonal symmetry cdnsciencepub.com. Such refinements are crucial for achieving a chemically and physically realistic model of the atomic arrangement.

Spectroscopic Probes of Chemical Bonding and Local Environments in Bismuth Carbonate

Spectroscopic techniques are vital for understanding the chemical bonding, oxidation states, and local atomic environments within a compound. For bismuth carbonate, vibrational and photoelectron spectroscopies provide complementary information to diffraction methods.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the carbonate anion (CO₃²⁻) and inferring its local environment and symmetry within the crystal lattice ksu.edu.sa. The "free" carbonate ion has D₃h symmetry, with four characteristic internal vibrations: ν₁ (symmetric stretch), ν₂ (out-of-plane bend), ν₃ (antisymmetric stretch), and ν₄ (in-plane bend) unlp.edu.ar. The activity of these modes in IR and Raman spectra is governed by selection rules that change if the ion's symmetry is lowered by its crystalline environment unlp.edu.ar.

In the spectra of (BiO)₂CO₃, the ν₁ mode is typically absent in the Raman spectrum and very weak in the infrared spectrum cdnsciencepub.com. This indicates that the carbonate ions are only slightly distorted from D₃h symmetry cdnsciencepub.com. However, the presence of multiple bands for some modes in certain samples suggests the existence of non-equivalent carbonate units in the structure ufop.br. The Bi-O stretching vibration from the (BiO)₂²⁺ layers is also observable, typically as an IR band around 553 cm⁻¹ unlp.edu.ar.

A summary of typical vibrational modes observed for bismuth carbonate is provided below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν₁ | ~1060 (very weak) | Inactive/Very Weak | CO₃²⁻ Symmetric Stretch |

| ν₂ | ~840-850 | ~845 | CO₃²⁻ Out-of-Plane Bend |

| ν₃ | ~1380-1500 | - | CO₃²⁻ Antisymmetric Stretch |

| ν₄ | ~680 | ~680 | CO₃²⁻ In-Plane Bend |

| Bi-O Stretch | ~553 | ~512 (very weak) | (BiO)₂²⁺ Layer Vibration |

Note: Frequencies are approximate and can vary between different studies and sample preparations. cdnsciencepub.comunlp.edu.arresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface.

For (BiO)₂CO₃, XPS analysis confirms the presence of bismuth, carbon, and oxygen in their expected states researchgate.net. The high-resolution spectrum for the Bi 4f region shows two characteristic peaks corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. For (BiO)₂CO₃ nanoparticles, these peaks have been reported at binding energies of approximately 158.7 eV and 164.0 eV, respectively researchgate.net. These values are characteristic of bismuth in the +3 oxidation state, which is typical for bismuth compounds like oxides and carbonates researchgate.netthermofisher.com. The peaks in bismuth compounds are generally symmetric, in contrast to the asymmetric shape observed for metallic bismuth thermofisher.com.

The C 1s and O 1s regions of the XPS spectrum provide further information. The C 1s spectrum typically shows a peak corresponding to the carbonate group, while the O 1s spectrum is associated with both the carbonate anions and the bismuth-oxygen layers researchgate.net.

The table below lists representative binding energies for (BiO)₂CO₃.

| Element | Orbital | Binding Energy (eV) | Inferred State |

| Bismuth | Bi 4f₇/₂ | 158.7 | Bi³⁺ |

| Bismuth | Bi 4f₅/₂ | 164.0 | Bi³⁺ |

| Carbon | C 1s | 287.9 | CO₃²⁻ |

| Oxygen | O 1s | 530.0 | O²⁻ (in (BiO)₂²⁺ and CO₃²⁻) |

Source: Data for (BiO)₂CO₃ nanoparticles. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Relevant Nuclei in Bismuth Carbonate

Nuclear Magnetic Resonance (NMR) spectroscopy of bismuth-containing compounds presents unique challenges and opportunities for structural elucidation. The primary NMR active nucleus of bismuth is 209Bi, which has a nuclear spin of 9/2. oaepublish.com This high spin quantum number results in a large nuclear quadrupole moment, which can lead to very broad signals in the NMR spectrum, even in highly symmetric environments. oaepublish.com Consequently, high-resolution solid-state NMR data for bismuth compounds, including bismuth subcarbonate, is limited.

Despite these challenges, solid-state NMR has been applied to characterize bismuth-containing materials, providing insights into the local chemical environment of the bismuth and carbonate ions. In a study of bismuth subcarbonate ((BiO)2CO3) nanotubes, a solid-state 13C Magic Angle Spinning (MAS) NMR spectrum was recorded. The spectrum showed a characteristic peak at 168 ppm, which was attributed to the carbon in the bismuth-bound carbonate. This chemical shift provides confirmation of the carbonate group's presence and its interaction with the bismuth ions within the nanotube structure.

For 209Bi itself, the chemical shift range is exceptionally wide, spanning over 3300 ppm. oaepublish.com While detailed high-resolution 209Bi NMR studies specifically on bismuth subcarbonate are not widely reported, the technique remains a powerful tool for characterizing the bismuth environment in various materials. acs.org The sensitivity of 209Bi NMR parameters to the local structure suggests its potential for future, more in-depth characterization of bismuth carbonates as instrumental capabilities advance. acs.org

Electron Microscopy and Surface Imaging of Bismuth Carbonate Materials

Electron microscopy and related imaging techniques are pivotal in understanding the morphology, crystal structure, and surface features of bismuth subcarbonate at both the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Morphological Features and Particle Size Distribution

Scanning Electron Microscopy (SEM) is widely used to investigate the diverse morphologies and particle size distributions of bismuth subcarbonate, which are often influenced by the synthesis method. Research has shown that (BiO)2CO3 can be synthesized into a variety of nanostructures. For instance, a solvothermal method has been successful in producing different morphologies such as cube-like nanoparticles, nanobars, and nanoplates by varying the solvents and precursors. Another study reported the formation of 3D flower-like architectures of N-doped (BiO)2CO3. The following table summarizes some of the reported morphologies and their corresponding synthesis details.

| Synthesis Method | Precursor(s) | Resulting Morphology | Particle/Structure Size |

| Solvothermal | Bismuth nitrate | Cube-like nanoparticles, nanobars, nanoplates | Not specified |

| Not specified | Not specified | 3D Flower-like architecture (N-doped) | Not specified |

| Hydrothermal | Bismuth citrate and urea | Nanotubes | Diameter: ~3-5 nm |

This table is generated based on data from available research findings.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Information

Transmission Electron Microscopy (TEM) provides higher resolution imaging, offering detailed information about the nanoscale structure and crystallinity of bismuth subcarbonate materials. TEM studies have been particularly insightful for characterizing nanostructured forms of (BiO)2CO3.

For example, (BiO)2CO3 nanotubes synthesized from bismuth citrate were shown by TEM to have uniform diameters in the range of 3 to 5 nanometers. High-resolution TEM (HRTEM) images of these nanotubes revealed a fringe spacing of approximately 0.278 nm, which corresponds to the interplanar spacing of the (110) lattice planes of tetragonal (BiO)2CO3. Selected-area electron diffraction (SAED) patterns confirmed the single-crystal nature of these nanotubes.

In another study focusing on nanoparticles, TEM analysis showed the formation of large, rectangular nanoplates with edge lengths ranging from 280 to 400 nm. acs.org These findings highlight the capability of TEM to elucidate the fine structural details of bismuth subcarbonate nanomaterials.

| Material Form | TEM Findings |

| (BiO)2CO3 Nanotubes | Uniform diameter of 3-5 nm; single-crystal structure. |

| (BiO)2CO3 Nanoplates | Rectangular shape with edge lengths of 280-400 nm. acs.org |

This table is generated based on data from available research findings.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness of Bismuth Carbonate Films

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and roughness of materials at the nanoscale. While extensive research on the AFM analysis of bismuth subcarbonate films is not widely available, some studies on related 2D bismuth oxycarbonate materials provide valuable insights.

In a study on electrochemically formed bismuthene–bismuth oxycarbonate nanosheets, AFM was used to determine the thickness of the material. The height profiles obtained from AFM images indicated an average thickness of 6.5 nm. acs.org Another investigation into 2D bismuth oxycarbonate nanosheets produced by high shear conversion of elemental bismuth in water reported the fabrication of sheets with a thickness of ≤ 15.7 nm, as confirmed by 3D AFM images. researchgate.net

AFM has also been used to characterize ultrathin (2.8 nm) bismuth oxycarbonate nanosheets, revealing their height profiles. cityu.edu.hk Although these studies primarily focus on the thickness of nanosheets, the AFM images also provide qualitative information about the surface topography, showing relatively smooth surfaces with some variations in height. Quantitative data on surface roughness parameters, such as average roughness (Ra) and root mean square roughness (Rq), for bismuth subcarbonate films are not extensively detailed in the current literature.

Thermal Analysis Techniques for Decomposition Pathways and Stability of Bismuth Carbonate

Thermogravimetric Analysis (TGA) for Quantifying Thermal Decomposition Stoichiometry

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition pathways of bismuth subcarbonate. TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of decomposition reactions.

Studies on nanostructured (BiO)2CO3 have shown that its thermal decomposition behavior can be influenced by factors such as morphology, particle size, and the presence of dopants. Generally, the decomposition of (BiO)2CO3 to bismuth oxide (Bi2O3) occurs at temperatures above 300°C.

One study investigating (BiO)2CO3 nanoplates found a single decomposition stage between 300°C and 500°C. mdpi.com In contrast, (BiO)2CO3 nanowires exhibited two distinct decomposition zones. The first, at a lower temperature, was attributed to the decomposition of surface defects and impurities, while the second, at a higher temperature, corresponded to the decomposition of the core nanowire structure. mdpi.com The final product of the decomposition is typically the α-phase of Bi2O3. The stoichiometry of the decomposition can be represented by the following reaction:

(BiO)2CO3(s) → Bi2O3(s) + CO2(g)

The following table summarizes TGA data from various studies on bismuth subcarbonate.

| Material | Decomposition Temperature Range (°C) | Key Observations |

| (BiO)2CO3 (general) | > 300 | Decomposes to Bi2O3. |

| (BiO)2CO3 Nanoplates | 300 - 500 | Single decomposition zone. mdpi.com |

| (BiO)2CO3 Nanowires | Two zones: lower temp. for surface, higher temp. for core | Decomposition mechanism depends on morphology. mdpi.com |

| (BiO)2CO3 | 350 - 650 (in N2) | Single, prolonged decomposition process. |

This table is generated based on data from available research findings.

Based on a thorough review of scientific literature, information and research data specifically pertaining to the chemical compound Bismuth Carbonate with the formula Bi(HCO3)3 are not available. The user's request is for an article focused solely on this specific compound, including detailed experimental and computational data for sections such as Differential Scanning Calorimetry (DSC), Evolved Gas Analysis (EGA), Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations.

The stable and commonly referenced form of bismuth carbonate is Bismuth Subcarbonate (also known as basic bismuth carbonate or bismutite), which has the chemical formula (BiO)2CO3 . Extensive research, including thermal analysis and computational studies, has been conducted on this compound.

However, as per the strict instructions to focus exclusively on Bi(HCO3)3 and to not introduce information outside this explicit scope, it is not possible to generate the requested article. Providing data for Bismuth Subcarbonate ((BiO)2CO3) would not be scientifically accurate for the specified subject of Bismuth Carbonate (Bi(HCO3)3). Therefore, the requested article cannot be created.

Chemical Reactivity and Transformation Mechanisms of Bismuth Carbonate

Thermal Decomposition Mechanisms and Intermediates of Bismuth Carbonate

The thermal stability and decomposition of bismuth subcarbonate ((BiO)2CO3) are significantly influenced by its morphology, crystallinity, and the presence of impurities or dopants. Thermogravimetric analysis (TGA) reveals that the decomposition process is not a simple one-step reaction but often involves multiple stages and intermediates, ultimately yielding bismuth(III) oxide (Bi2O3).

Research on nanostructured (BiO)2CO3 shows that morphology plays a crucial role. For instance, (BiO)2CO3 nanoplates prepared by a metathetical reaction decompose in a single stage between 300°C and 500°C. nih.govresearchgate.netresearchgate.net In contrast, (BiO)2CO3 nanowires synthesized hydrothermally exhibit a more complex, two-stage decomposition. nih.govnih.gov

The first stage of decomposition for nanowires, occurring at a lower temperature, is attributed to the breakdown of (BiO)4(OH)2CO3 impurities and the decomposition of (BiO)2CO3 at surface defects. nih.govnih.gov This initial weight loss can begin at temperatures around 230°C. cdnsciencepub.com The second, more significant stage at higher temperatures corresponds to the decomposition of the crystalline core of the (BiO)2CO3 nanowires. nih.govnih.gov The final solid product of the thermal decomposition in an air atmosphere is the monoclinic α-phase of bismuth(III) oxide. cdnsciencepub.comurfu.ru

During the decomposition of the basic bismuth carbonate (BiO)4(OH)2CO3, an intermediate phase, Bi4O5CO3, has been proposed before its final conversion to Bi2O3. nih.gov The study of bismuth(III) tartrate thermolysis also confirmed the formation of (BiO)2CO3 as an intermediate, which then transforms into a mixture of β-Bi2O3 and (BiO)2CO3 before finally yielding pure α-Bi2O3 at higher temperatures. urfu.ru

Kinetic analysis of the decomposition reveals different activation energies for various structures, highlighting their differing thermal stabilities.

| Material Form | Decomposition Feature | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) |

|---|---|---|---|

| (BiO)₂CO₃ Nanoplates | Single-stage decomposition | 300–500 | 160–170 |

| (BiO)₂CO₃ Nanowires | Stage 1: Surface defects & (BiO)₄(OH)₂CO₃ impurities | ~230–325 | 118–223 |

| Stage 2: Crystalline core | >325 | 230–270 | |

| Ca-doped (BiO)₂CO₃ Nanowires | Crystalline core | >325 | 210–223 |

Acid-Base Reactions and Dissolution Equilibria of Bismuth Carbonate

Bismuth subcarbonate is a basic salt characterized by its very low solubility in water and neutral solvents like ethanol. cutm.ac.inchemicalbook.com However, it readily reacts with mineral acids. This reactivity is a classic acid-base reaction where the carbonate component is neutralized by the acid, leading to the dissolution of the compound accompanied by effervescence due to the release of carbon dioxide gas. cutm.ac.inguidechem.com

The general reaction with a monoprotic acid (HA) can be represented as: (BiO)2CO3(s) + 4HA(aq) → 2BiA2(aq) + 2H2O(l) + CO2(g)

For example, it dissolves in hydrochloric acid and nitric acid to form the corresponding bismuth salts. cutm.ac.inchemicalbook.com This property is utilized in analytical procedures, such as preparing a sample for chloride limit tests by dissolving it in nitric acid. drugfuture.com In medical applications, its reaction with gastric acid (primarily HCl) to form insoluble, protective compounds like bismuth oxychloride is the basis of its use as an antacid and for treating gastrointestinal ailments. patsnap.com

The compound also dissolves in strong acetic acid solutions. chemicalbook.comdrugfuture.com Its low solubility in water means that in aqueous environments, the dissolution equilibria are minimal, maintaining it as a stable solid phase under neutral or alkaline conditions. guidechem.com

Hydrolytic Stability and Solvolysis Pathways

Bismuth(III) compounds are known for their tendency to hydrolyze in aqueous solutions, even at low pH, to form insoluble "sub" or "oxy" compounds. google.com Bismuth subcarbonate, being an oxy-compound itself, is relatively stable. It is described as stable in air but can be slowly affected by light. cutm.ac.inwikipedia.org

While stable in neutral water, its synthesis and handling require some care. For example, excessive washing with water after precipitation is avoided because it can promote hydrolysis, leading to the gradual decomposition of the subcarbonate into bismuth hydroxide (B78521). cutm.ac.in This suggests a hydrolysis pathway under certain conditions, likely involving the reaction with water to form more hydroxylated species.

In strongly alkaline solutions, (BiO)2CO3 can be converted to other forms. The basic carbonate (BiO)4(OH)2CO3 can be transformed into (BiO)2CO3 in a 0.1 M potassium carbonate solution, but it converts to Bi2O3 in solutions with high concentrations of potassium hydroxide. cdnsciencepub.com This indicates that at very high pH, the carbonate can be fully hydrolyzed to the oxide.

Redox Chemistry and Electrochemical Transformations of Bismuth Carbonate

The redox chemistry of bismuth subcarbonate is central to its application in modern electrocatalysis, particularly for the electrochemical CO2 reduction reaction (CO2RR). rsc.org Bismuth-based materials are effective catalysts for the selective conversion of CO2 to formate (B1220265) or formic acid. rsc.orgrsc.org

In many systems, (BiO)2CO3 is not just a starting material but also a key intermediate formed in situ. During the CO2RR, bismuth metal or bismuth oxide precursors can transform on the catalyst surface into (BiO)2CO3. rsc.orgmdpi.com This transformation occurs as surface Bi atoms are oxidized to Bi(III), which then react with carbonate ions present in the electrolyte. rsc.orgpostech.ac.kr The resulting Bi/Bi2O2CO3 interface is considered highly active. mdpi.com

The key electrochemical transformation is the reduction of Bi(III) in the carbonate to metallic Bi(0), which is often considered the active site for CO2 reduction. nih.gov Bi(III) in (BiO)2CO3 + 3e⁻ → Bi(0)

Surface Reactivity and Adsorption Phenomena on Bismuth Carbonate Surfaces

The surface of bismuth subcarbonate is an active site for various chemical processes, including adsorption and photocatalysis. Its unique layered crystal structure, composed of [Bi2O2]²⁺ layers and [CO3]²⁻ layers, creates an internal electric field that can promote the efficient separation of photogenerated electron-hole pairs, which is beneficial for photocatalysis. mdpi.comscientific.net

Adsorption: The surface of (BiO)2CO3 has a strong affinity for CO2, which is a critical factor in its use as a CO2RR electrocatalyst. mdpi.comnih.gov Both the Bi-O bonds and the carbonate species in the structure are thought to enhance the chemical adsorption of CO2 molecules and initial intermediates. mdpi.comoaepublish.com This improved adsorption lowers the energy barrier for the activation of the stable CO2 molecule. mdpi.com

Photocatalysis: (BiO)2CO3 is a semiconductor with a wide band gap (typically 2.8–3.8 eV), enabling it to act as a photocatalyst under UV light irradiation for the degradation of organic pollutants like Rhodamine B and methyl orange. mdpi.comnih.gov However, its activity under visible light is limited. sciforum.net Research has focused on modifying its surface to enhance visible-light activity. Creating surface defects, such as oxygen vacancies, can introduce a defect level within the band gap, extending light absorption into the visible region and improving charge carrier separation. acs.org Such defect-rich (BiO)2CO3 has shown significantly enhanced performance in photocatalytic nitrogen fixation. acs.org Treatment with nitric acid and surfactants can also modify the surface, leading to partial carbonate removal and the formation of Bi⁵⁺ species, which improves photocatalytic activity for dye decolorization under visible light. mdpi.com

Solid-State Reactions and Interfacial Chemical Processes Involving Bismuth Carbonate

Bismuth subcarbonate participates in and is formed through various solid-state and interfacial reactions. It is not only synthesized from aqueous solutions but can also be formed through reactions involving solid or gaseous reactants at an interface.

A notable interfacial process is the formation of (BiO)2CO3 on the surface of bismuth or bismuth oxide materials upon exposure to atmospheric carbon dioxide, a process that can be accelerated in the presence of water. wikipedia.orgmdpi.comacs.org This solid-gas-solid reaction demonstrates the ability of bismuth and its oxides to capture CO2 from the environment. acs.org

In the context of solid-state interconversions, (BiO)2CO3 is an intermediate in the thermal decomposition of other bismuth compounds, such as bismuth tartrates, where it forms before converting to bismuth oxide. urfu.ruurfu.ru A key solid-state equilibrium exists between bismuth oxide, bismuth subcarbonate, and another basic carbonate, (BiO)4(OH)2CO3. This intermediate phase has a narrow stability field and is formed during the interconversion of α-Bi2O3 and (BiO)2CO3 in the presence of aqueous carbonate solutions. cdnsciencepub.com

Furthermore, controlled thermal treatment of (BiO)2CO3 can be used to create heterojunctions. For example, heating (BiO)2CO3 nanoplates can induce a partial, in situ decomposition to form α-Bi2O3/(BiO)2CO3 composite materials, where the interface between the two solid phases can lead to enhanced photocatalytic properties. nih.gov Similarly, the electrochemical reduction of (BiO)2CO3 precursors is a method to generate nanostructured metallic bismuth, where the initial solid carbonate acts as a self-template for the final product. researchgate.net

Derivatization and Functionalization Strategies for Bismuth Carbonate Based Materials

Synthesis of Mixed-Metal Bismuth Carbonate Compounds

Incorporating a second metal into the bismuth carbonate structure is a key strategy to tune its electronic, optical, and catalytic properties. This approach leads to the formation of mixed-metal or doped compounds with enhanced functionalities.

One common method for creating these materials is coprecipitation. For instance, Aluminum-doped bismuth subcarbonate (Bi₂O₂CO₃:Al) has been synthesized using this technique. researchgate.net The process involves the simultaneous precipitation of bismuth and aluminum ions from a solution to form a homogenous mixed compound. Characterization using X-ray diffraction (XRD), Fourier-transformed infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) has confirmed the successful incorporation of aluminum into the bismuth subcarbonate structure. researchgate.net

Another example is the development of copper-loaded layered bismuth subcarbonate. acs.org These materials can be synthesized to create catalysts where copper ions are integrated into the bismutite framework. acs.org At elevated temperatures (around 600 °C), these layered structures can collapse to form phase-pure, nonstoichiometric copper-bismuth mixed oxides. acs.org More complex structures, such as bismuth-tungsten carbonyl clusters, have also been synthesized, showcasing the versatility of bismuth in forming multimetallic compounds. nih.gov

Table 1: Examples of Mixed-Metal Bismuth Carbonate Compounds

| Compound | Synthesis Method | Key Feature | Reference |

|---|---|---|---|

| Aluminum-Doped Bismuth Subcarbonate (Bi₂O₂CO₃:Al) | Coprecipitation | Incorporation of aluminum into the Bi₂O₂CO₃ structure. | researchgate.net |

| Copper-Loaded Bismuth Subcarbonate (Cu-Bi₂O₂CO₃) | Not specified | Integration of copper ions into the bismutite framework. | acs.org |

| Bismuth-Tungsten Carbonyl Clusters | Reaction of Bi intermetallic solid with tungsten carbonyl complexes | Formation of complex polybismuthide–transition metal carbonyl clusters. | nih.gov |

Anion Exchange and Intercalation Chemistry in Bismuth Carbonate Frameworks

The layered structure of many bismuth compounds, particularly bismuth subcarbonate ((BiO)₂CO₃), is conducive to anion exchange and intercalation. These processes involve replacing or inserting anions within the material's framework, which can significantly alter its properties and is a powerful tool for designing functional materials.

Anion exchange can also be employed as a synthetic strategy. An in situ electrochemical anion exchange method has been used to convert bismuth oxysulfate (Bi₂O₂SO₄) into bismuth subcarbonate ((BiO)₂CO₃). researchgate.net This transformation was found to facilitate the creation of active sites for the electrochemical reduction of CO₂ to formate (B1220265). researchgate.net The process demonstrates how anion exchange can be dynamically controlled to construct specific functionalities. researchgate.net Furthermore, the transformation of bismuth oxide hydroxide (B78521) and bismuth subnitrate into bismutite ((BiO)₂CO₃) can occur through hydrolysis and the uptake of carbonate from the surrounding solution, highlighting a natural anion uptake mechanism. rsc.org

Table 2: Anion Exchange and Intercalation in Bismuth Carbonate Frameworks

| Original Anion(s) | Exchanged/Intercalated Anion(s) | Context/Application | Reference |

|---|---|---|---|

| Sulfate (SO₄²⁻) | Carbonate (CO₃²⁻) | In situ electrochemical synthesis of (BiO)₂CO₃ for CO₂ reduction. | researchgate.net |

| Nitrate (NO₃⁻), Carbonate (CO₃²⁻) | Chromate (CrO₄²⁻), Iodate (IO₃⁻), Iodide (I⁻) | Sequestration of contaminant anions for environmental remediation. | rsc.org |

| Hydroxide (OH⁻) | Carbonate (CO₃²⁻) | Transformation of bismuth oxide hydroxide into bismutite via carbonate uptake. | rsc.org |

Surface Modification and Functionalization of Bismuth Carbonate for Targeted Reactivity

Modifying the surface of bismuth carbonate materials is a critical strategy for tailoring their reactivity, particularly in catalysis. By attaching specific molecules or creating surface heterostructures, the interaction of the material with reactants can be precisely controlled.

A notable application of this strategy is in the electrocatalytic reduction of carbon dioxide (CO₂RR). The deliberate introduction of a bismuth subcarbonate ((BiO)₂CO₃) layer onto the surface of bismuth metal nanosheets (Bi₂O₂CO₃@Bi) has been shown to significantly improve performance in converting CO₂ to formic acid (HCOOH). mdpi.com The surface (BiO)₂CO₃ layer is believed to play a key role in enhancing the catalytic activity and selectivity. mdpi.com

Functionalization with organic molecules is another powerful approach. For example, bismuth coordinated with 2-methyl-imidazole (Bi[2-MeIm]) has been developed as a catalyst that shows high efficiency and selectivity for CO₂ reduction to formate at high current densities. researchgate.net The organic ligand helps to prevent the deactivation of the catalyst under reaction conditions by protecting the active bismuth surface. researchgate.net This strategy of using organic functionalization showcases a method to stabilize catalytically active surfaces and enhance performance. researchgate.net

Table 3: Surface Modification Strategies for Bismuth Carbonate-Based Materials

| Modification Strategy | Material | Targeted Reactivity/Application | Reference |

|---|---|---|---|

| Surface Layer Formation | Bismuth Subcarbonate on Bi Nanosheets (Bi₂O₂CO₃@Bi) | Enhanced electrocatalytic CO₂ reduction to formic acid. | mdpi.com |

| Organic Ligand Functionalization | 2-methyl-imidazole coordinated to Bi (Bi[2-MeIm]) | High-efficiency CO₂ reduction to formate with preserved selectivity. | researchgate.net |

Formation of Hybrid and Composite Materials Incorporating Bismuth Carbonate

Creating hybrid and composite materials by combining bismuth carbonate with other materials, such as polymers, carbon-based nanostructures, or other metals, is an effective way to generate materials with synergistic or entirely new properties.

In the field of materials science, bismuth subcarbonate is used as a component in radiation-shielding composites. These materials typically consist of a polymer matrix filled with bismuth subcarbonate and potentially other high-density materials like barium sulfate. google.com The bismuth compound provides effective shielding against radiation within a flexible and lightweight polymer base. google.com

For electrochemical applications, hybrid nanostructures of bismuth subcarbonate and reduced graphene oxide ((BiO)₂CO₃-rGO) have been synthesized. mdpi.com In this composite, the high surface area and conductivity of reduced graphene oxide complement the electrochemical properties of the bismuth subcarbonate nanoparticles, creating a sensitive material for detecting heavy metal ions. mdpi.com

Hybrid materials have also been developed for catalysis. A copper-bismuth subcarbonate (Cu-Bi₂O₂CO₃) catalyst with a hollow microsphere structure has been shown to be effective for CO₂ reduction. researchgate.net Similarly, a silver-bismuth hybrid material has been utilized as a heterogeneous catalyst for decarboxylation reactions, demonstrating the potential of bimetallic hybrid systems in organic synthesis. rsc.org

Table 4: Bismuth Carbonate Hybrid and Composite Materials

| Components | Material Type | Application | Reference |

|---|---|---|---|

| Bismuth Subcarbonate, Polymer Matrix, Barium Sulfate | Composite | Radiation shielding. | google.com |

| Bismuth Subcarbonate, Reduced Graphene Oxide (rGO) | Hybrid Nanostructure | Electrochemical sensing of heavy metals. | mdpi.com |

| Copper, Bismuth Subcarbonate | Hybrid Catalyst | Electrocatalytic CO₂ reduction. | researchgate.net |

| Silver, Bismuth | Hybrid Material | Heterogeneous catalysis (decarboxylation). | rsc.org |

Advanced Materials Applications and Precursor Chemistry of Bismuth Carbonate

Role as Precursor in the Synthesis of Advanced Inorganic Materials

As a precursor, bismuth subcarbonate offers several advantages, including relatively low decomposition temperatures and the ability to produce fine, homogeneous powders, which are essential for fabricating high-quality advanced materials.

Synthesis of Bismuth Oxide Materials from Bismuth Subcarbonate Precursors

Bismuth subcarbonate is a widely used precursor for the synthesis of bismuth oxide (Bi₂O₃) nanoparticles and other microstructures through thermal decomposition. The thermal treatment of (BiO)₂CO₃ in an air atmosphere leads to the formation of different crystalline phases (polymorphs) of Bi₂O₃, depending on the temperature and duration of the calcination process.

The decomposition typically occurs in stages. A basic bismuth carbonate, (BiO)₄(OH)₂CO₃, which can be present as an intermediate, decomposes between 230 and 325°C, losing water to form Bi₂O₃ and (BiO)₂CO₃. The main decomposition of (BiO)₂CO₃ begins at temperatures around 300-400°C and continues up to 670°C, evolving carbon dioxide and resulting in the formation of α-Bi₂O₃, the most thermodynamically stable monoclinic phase. tudelft.nlresearchgate.net However, by carefully controlling the heating conditions, metastable phases such as the tetragonal β-Bi₂O₃ can be obtained. semanticscholar.org For instance, stabilized β-Bi₂O₃ nanoparticles have been successfully synthesized by annealing amorphous bismuth-based precursors, including those derived from carbonate species, at temperatures between 350 and 450°C. semanticscholar.orgnih.gov

The choice of the bismuth carbonate precursor is critical; for example, using (BiO)₄(OH)₂CO₃ can lead to the stabilized β-Bi₂O₃ phase, whereas amorphous (BiO)₂CO₃ tends to form the stable α-Bi₂O₃ phase upon heating. semanticscholar.orgnih.gov The morphology of the initial bismuth subcarbonate, such as nanoplates or nanowires, also influences the decomposition mechanism and the properties of the resulting bismuth oxide material. researchgate.net

| Precursor Material | Decomposition Temperature Range (°C) | Key Products | Resulting Bi₂O₃ Polymorph |

| (BiO)₄(OH)₂CO₃ | 230 - 325 | H₂O, (BiO)₂CO₃, Bi₂O₃ | Intermediate Phase |

| (BiO)₂CO₃ Nanoplates | 300 - 500 | CO₂ | α-Bi₂O₃ |

| (BiO)₂CO₃ Nanowires | 330 - 670 | CO₂ | α-Bi₂O₃ |

| Amorphous Carbonate Precursor | 350 - 450 | CO₂ | Stabilized β-Bi₂O₃ |

Utilization of Bismuth Carbonate in the Preparation of Ferroelectric and Piezoelectric Ceramics

Bismuth subcarbonate serves as an important, often indirect, precursor for producing lead-free ferroelectric and piezoelectric ceramics, which are critical components in sensors, actuators, and memory devices. azom.com These materials are sought after as environmentally friendly alternatives to lead-based ceramics like lead zirconate titanate (PZT). he-shuai.comrsc.org

Prominent examples of such bismuth-containing ceramics include bismuth titanate (Bi₄Ti₃O₁₂) and bismuth ferrite (BiFeO₃). ajchem-a.comwhiterose.ac.uk The synthesis of these materials, particularly through solid-state reaction methods, often requires high-purity, reactive oxide powders as starting materials. tudelft.nlresearchgate.net Bismuth subcarbonate is an excellent source for obtaining fine-particle bismuth oxide (Bi₂O₃) via calcination, as detailed in the previous section. This high-purity Bi₂O₃ is then reacted with other metal oxides (e.g., TiO₂ or Fe₂O₃) at elevated temperatures to form the desired ceramic phase. researchgate.net

In wet-chemical synthesis routes such as co-precipitation and hydrothermal methods, bismuth salts like bismuth nitrate are used as starting materials. researchgate.netnih.gov During these processes, the addition of carbonate or hydroxide (B78521) sources can lead to the in-situ formation of bismuth subcarbonate or related species as intermediate precipitates, which are then converted to the final ceramic product upon subsequent thermal treatment. The use of a carbonate precursor route can facilitate better stoichiometric control and homogeneity in the final ceramic product. Bismuth ferrite (BiFeO₃), in particular, is a notable multiferroic material, exhibiting both ferroelectric and antiferromagnetic properties at room temperature, making it a subject of intense research. whiterose.ac.ukcc-stuttgart.de

Bismuth Carbonate as a Component in the Formation of Heterogeneous Catalysts

Bismuth subcarbonate is a key component in the development of various heterogeneous catalysts, which are crucial for a range of chemical transformations, including organic synthesis and environmental applications. whiterose.ac.uk (BiO)₂CO₃ itself can act as a catalyst, but it is also frequently used as a precursor or support to create more complex catalytic systems. dtu.dk

For instance, (BiO)₂CO₃ can be a precursor for catalysts used in the electrochemical reduction of CO₂ to formate (B1220265). researchgate.netarxiv.org In these systems, the material can be transformed in-situ into the active catalytic phase, where the presence of Bi-O bonds is believed to facilitate CO₂ adsorption and the formation of key reaction intermediates. researchgate.netarxiv.org

Furthermore, bismuth subcarbonate has been used to create efficient bimetallic catalysts. An example is a copper-loaded bismuth subcarbonate (Cu@Bi₂O₂CO₃) catalyst, which exhibits a layered, Sillen-type bismutite framework. whiterose.ac.ukdtu.dk This material functions as a cooperative, bifunctional catalyst, enabling C-N and C-S arylations for the synthesis of valuable phenothiazines under mild conditions. whiterose.ac.uk The Bi(III) centers in the bismutite structure can act as Lewis acid sites, contributing to the catalytic activity. dtu.dk Bismuth subcarbonate has also been identified as a component in catalysts for the synthesis of vinyl acetate.

| Catalyst System | Application | Role of Bismuth Carbonate |

| Bi₂O₂CO₃ Nanosheets | Electrochemical CO₂ Reduction | Precursor to active Bi-based catalyst; provides Bi-O bonds for CO₂ adsorption. researchgate.netarxiv.org |

| Copper-Loaded Bi₂O₂CO₃ | C-N/C-S Heterocyclization (Phenothiazine Synthesis) | Host framework and active catalytic support with Lewis acid character. whiterose.ac.ukdtu.dk |

| Strontium Bismuthate / (BiO)₂CO₃ | Photocatalytic Dye Degradation | Wide-band semiconductor component that promotes separation of electron-hole pairs. |

| (BiO)₂CO₃ / BiOCl Composite | Photocatalysis | Component in a heterojunction photocatalyst. |

Environmental Remediation and Sustainable Chemistry Applications of Bismuth Carbonate

Bismuth subcarbonate-based materials are gaining significant attention for their potential in environmental remediation, particularly in the treatment of polluted water. They offer bifunctional capabilities, acting as both adsorbents for capturing pollutants and as photocatalysts for degrading them into less harmful substances.

Adsorption Mechanisms of Environmental Pollutants onto Bismuth Carbonate Surfaces

The surface of bismuth subcarbonate can be engineered to effectively adsorb environmental pollutants, especially organic dyes, from aqueous solutions. The primary mechanism governing this adsorption is often electrostatic attraction. For example, citric acid-modified Bi₂O₂CO₃ nanosheets develop a negatively charged surface, which allows for the selective and efficient adsorption of positively charged (cationic) dyes like methylene blue (MB) in the dark.

The adsorption process can be remarkably efficient, with a significant majority of the pollutant removal occurring within the first few minutes of contact. ajchem-a.com In composite materials, such as Bi₁₂O₁₇Cl₂/(BiO)₂CO₃ nanocomposites, the bismuth subcarbonate component plays a crucial role in the initial rapid adsorption of dyes like rhodamine B (RhB) and methyl orange (MO). ajchem-a.com An interesting feature of some modified Bi₂O₂CO₃ systems is the ability to release the adsorbed dye under light irradiation without chemical reagents, allowing the adsorbent to be recycled. This "smart" desorption is triggered by photo-induced charge redistribution on the material's surface, which alters the electrostatic forces and releases the pollutant molecules.

| Pollutant | Adsorbent Material | Primary Adsorption Mechanism |

| Methylene Blue (MB) | Citric Acid-Modified Bi₂O₂CO₃ Nanosheets | Electrostatic attraction between the negatively charged surface and the cationic dye. |

| Rhodamine B (RhB) | Bi₁₂O₁₇Cl₂/(BiO)₂CO₃ Nanocomposite | Surface adsorption onto the subcarbonate-rich composite. ajchem-a.com |

| Methyl Orange (MO) | Bi₁₂O₁₇Cl₂/(BiO)₂CO₃ Nanocomposite | Surface adsorption. ajchem-a.com |

Photocatalytic Mechanisms of Organic Contaminant Degradation by Bismuth Carbonate-Containing Materials

Bismuth subcarbonate-containing materials are effective photocatalysts for the degradation of a wide range of organic pollutants under UV and visible light irradiation. he-shuai.com The photocatalytic process is initiated when the semiconductor material absorbs photons with energy equal to or greater than its band gap, generating electron-hole (e⁻-h⁺) pairs. researchgate.net

The subsequent steps involve a series of redox reactions driven by these charge carriers. The primary mechanisms for pollutant degradation are:

Direct Oxidation by Holes: The highly oxidizing photogenerated holes (h⁺) in the valence band can directly attack adsorbed organic pollutant molecules, leading to their decomposition. rsc.orgresearchgate.net

Generation of Reactive Oxygen Species (ROS): Photogenerated electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to form superoxide radicals (•O₂⁻). rsc.org These radicals, along with other potential ROS like hydroxyl radicals (•OH), are powerful oxidizing agents that degrade the organic contaminants. researchgate.net

Investigation of CO₂ Capture and Conversion Pathways Mediated by Bismuth Subcarbonate

Bismuth subcarbonate, (BiO)₂CO₃, has emerged as a significant compound in the field of carbon dioxide (CO₂) capture and electrochemical conversion. Research indicates that bismuth-based materials are promising electrocatalysts for converting CO₂ into valuable products like formate (HCOOH). mdpi.comrsc.org The unique role of bismuth subcarbonate is often highlighted in the context of the CO₂ reduction reaction (CO₂RR).

Nano-structured bismuth metal has a tendency to form a stable bismuth subcarbonate layer ((BiO)₂CO₃) on its surface when exposed to air. mdpi.com This in-situ formation of a Bi₂O₂CO₃@Bi interface has been shown to enhance CO₂ adsorption and its subsequent conversion. mdpi.com The Bi-O bonds within the bismuth subcarbonate structure are believed to play a crucial role in facilitating CO₂ adsorption and the formation of key reaction intermediates, thereby improving the efficiency of the conversion to formate. mdpi.comrsc.org

Studies have demonstrated that catalysts featuring this bismuth subcarbonate layer exhibit high performance. In a flow-cell reactor, a Bi₂O₂CO₃@Bi electrode achieved a high faradaic efficiency for converting CO₂ to formate/formic acid, reaching approximately 90% at -1.07 V versus the reversible hydrogen electrode (RHE). mdpi.com This catalyst also showed excellent stability, with no significant decay in performance over a 10-hour continuous test. mdpi.com

The formation of bismuth subcarbonate can also occur in situ from precursor materials during the CO₂RR. For instance, a CO₂-absorbing bismuth oxide (Bi₂O₃) precursor can readily transform into a (BiO)₂CO₃ film catalyst during the reaction. researchgate.net These in-situ formed catalysts have demonstrated superior performance, achieving a faradaic efficiency for formate of up to 97.4% in a 1 mol dm⁻³ KOH electrolyte solution at a relatively low potential of -0.8 V vs. RHE. researchgate.net The high availability of gaseous CO₂ in gas-fed electrolyzers contributes to the stability of the catalytically active subcarbonate phase, preventing its reduction to metallic bismuth. researchgate.net

| Catalyst System | Applied Potential (vs. RHE) | Max. Faradaic Efficiency (Formate) | Current Density | Stability |

| Bi₂O₂CO₃@Bi/CP | -1.07 V | ~90% | ~16 mA cm⁻² | >10 hours |

| (BiO)₂CO₃ film (from Bi₂O₃ precursor) | -0.8 V | 97.4% | -111.6 mA cm⁻² | Stable down to -1.5 V |

Electrochemical Applications and Energy-Related Research Involving Bismuth Carbonate

Bismuth subcarbonate and related bismuth compounds are being actively researched for their potential in electrochemical applications, particularly in the realm of energy storage and chemical sensing.

Bismuth compounds, including bismuth oxycarbonate, are considered promising anode materials for energy storage systems like supercapacitors and rechargeable batteries due to their high theoretical capacity. rsc.org Bismuth itself offers a high volumetric specific capacity (3800 mAh cm⁻³), making it an attractive alternative to conventional graphite anodes in alkali-ion batteries. mdpi.com

Recent research has explored polyaniline-intercalated Bi₂O₂CO₃ nanosheets as a potential anode for rechargeable magnesium batteries. nih.gov This approach, utilizing an interlayer engineering strategy, aims to enhance the material's magnesium-storage capacity, rate performance, and cycle life. nih.gov The investigation revealed a unique stepwise insertion-conversion-alloying reaction mechanism that contributes to performance stability. nih.gov First-principles calculations further suggest that the combination of Bi₂O₂CO₃ and polyaniline improves electrical conductivity and significantly lowers the energy barrier for magnesium ion transport. nih.gov

While much of the research focuses on metallic bismuth and its oxides, the synthesis of these materials often involves bismuth carbonate precursors. For example, bismuth oxycarbonate synthesized via a hydrothermal method can be calcined to produce bismuth oxide anodes for high-performance supercapacitors. rsc.org

| Energy Storage System | Bismuth Compound | Role | Key Findings |

| Rechargeable Magnesium Batteries | Polyaniline intercalated Bi₂O₂CO₃ | Anode | Enhanced Mg-storage capacity, rate performance, and cycle life. nih.gov |

| Supercapacitors | Bi₂O₃ (derived from bismuth oxycarbonate) | Anode | High specific capacity (1178 F g⁻¹ at 1 A g⁻¹) and excellent rate capability. rsc.org |

Bismuth subcarbonate is a versatile semiconductor compound that is widely utilized in the development of chemical sensors. targetmol.com Its application spans both gas sensing and the detection of heavy metal ions in aqueous solutions.

In the field of gas sensing, chemiresistive sensors based on bismuth subcarbonate have shown significant promise. For instance, Sn-doped Bi₂O₂CO₃ microspheres have been synthesized and fabricated into sensors for the detection of acetic acid. researchgate.net A sensor with 3 at% Sn-doping exhibited high sensitivity, a fast recovery speed of 10 seconds, and good selectivity for acetic acid at a low operating temperature of 150 °C. researchgate.net The sensing mechanism in these materials involves a change in electrical resistance upon the adsorption of gas molecules onto the sensor's surface. researchgate.net

Bismuth subcarbonate also plays a key role in electrochemical sensors for detecting heavy metals. A nanocomposite of bismuth subcarbonate and reduced graphene oxide ((BiO)₂CO₃-rGO) has been used for the sensitive detection of lead (Pb(II)) and cadmium (Cd(II)) ions in water via square-wave anodic stripping voltammetry (SWASV). nih.govmdpi.com In this application, the (BiO)₂CO₃ composite is crucial for improving detection sensitivity as it can form alloys with the target heavy metals. nih.govmdpi.com The unique structure of the graphene oxide provides a large surface area and numerous active sites, further enhancing the sensor's performance. nih.govmdpi.com This method achieved low detection limits of 0.24 μg/L for Pb(II) and 0.16 μg/L for Cd(II). nih.gov

| Sensor Type | Target Analyte | Bismuth Compound | Key Performance Metrics |

| Chemiresistive Gas Sensor | Acetic Acid | 3 at% Sn-doped Bi₂O₂CO₃ | High sensitivity (S = 8.3 to 10 ppm), fast recovery (10 s), good selectivity at 150 °C. researchgate.net |

| Electrochemical Sensor (SWASV) | Pb(II) and Cd(II) | (BiO)₂CO₃-rGO-Nafion | Low detection limits: 0.24 μg/L for Pb(II), 0.16 μg/L for Cd(II). nih.gov |

Theoretical and Computational Investigations of Bismuth Carbonate

Electronic Structure Calculations for Understanding Bonding in Bismuth Carbonate

Electronic structure calculations, primarily employing Density Functional Theory (DFT), have been pivotal in understanding the chemical bonding and fundamental electronic properties of bismuth subcarbonate. These studies reveal a complex interplay of ionic and covalent interactions that define the material's character.

Calculations show that bismuth subcarbonate is a semiconductor. Some DFT studies using a modified Becke-Johnson (mBJ) potential calculate an indirect band gap of approximately 0.8 eV, with the conduction band minimum (CBM) at the center of the Brillouin zone (BZ) and the valence band maximum (VBM) located between the W and T symmetry points. uobasrah.edu.iqresearchgate.netcsircentral.net Other calculations suggest a direct band gap. uobasrah.edu.iq The experimentally determined band gap is around 3.42 eV; the discrepancy is a known issue of DFT calculations, which tend to underestimate this value. uobasrah.edu.iqresearchgate.net

Analysis of the electronic charge density distribution provides a qualitative picture of the bonding. uobasrah.edu.iq There is a strong ionic bond between the bismuth and oxygen atoms within the (Bi₂O₂) layers, while the bonding between carbon and oxygen atoms in the carbonate (CO₃) group is strongly covalent. uobasrah.edu.iqresearchgate.net This is consistent with the differences in Pauling electronegativity between Bi (2.02), C (2.55), and O (3.44), which leads to a significant transfer of electronic charge from bismuth and carbon to the highly electronegative oxygen atoms. uobasrah.edu.iq

The partial density of states (PDOS) analysis further clarifies these interactions by showing the contribution of each atomic orbital. uobasrah.edu.iq The upper valence bands are primarily formed by the hybridization of O-2p, Bi-6s/6p, and C-2s/2p orbitals. uobasrah.edu.iquobasrah.edu.iq Specifically, a strong hybridization exists between Bi-5s, O-2p, and C-2s/2p states in the valence region. uobasrah.edu.iq The lower conduction bands are mainly composed of Bi-6p, O-2p, and C-2p states. uobasrah.edu.iq This significant hybridization between orbitals is indicative of the covalent character within the structure. uobasrah.edu.iq

| Computational Parameter | Finding | Method/Potential |

|---|---|---|

| Calculated Band Gap | ~0.8 eV (Indirect) | DFT (mBJ) uobasrah.edu.iqcsircentral.net |

| Experimental Band Gap | 3.42 eV | UV-vis-NIR diffuse reflectance spectrum researchgate.net |

| Bonding Type (Bi-O) | Strongly ionic with weak covalent character | Electronic Charge Density Analysis uobasrah.edu.iq |

| Bonding Type (C-O) | Strongly covalent | Electronic Charge Density Analysis uobasrah.edu.iqresearchgate.net |

| Valence Band Composition | Hybridized O-2p, Bi-6s/6p, C-2s/2p states | PDOS Analysis uobasrah.edu.iquobasrah.edu.iq |

| Conduction Band Composition | Mainly Bi-6p, O-2p, C-2p states | PDOS Analysis uobasrah.edu.iq |

Thermodynamic Modeling of Bismuth Carbonate Stability and Phase Equilibria

Thermodynamic modeling, complemented by experimental data, is essential for defining the stability conditions and phase relationships of bismuth carbonates. The Gibbs free energy of formation is a key thermodynamic quantity that determines the stability of a compound relative to its constituent elements. wikipedia.orgkhanacademy.org For synthetic bismutite, (BiO)₂CO₃, the standard Gibbs free energy of formation (ΔG°f) at 298.15 K has been calculated from experimental measurements to be -945 ± 7 kJ mol⁻¹. cdnsciencepub.com

Computational and experimental studies on the thermal decomposition of (BiO)₂CO₃ provide insights into its stability at elevated temperatures. cdnsciencepub.com The decomposition process is influenced by factors such as crystallite size, morphology, and the presence of dopants. researchgate.netnih.govnih.gov Thermogravimetric analysis shows that nanostructured (BiO)₂CO₃ typically decomposes into bismuth oxides (e.g., α-Bi₂O₃ or β-Bi₂O₃) at temperatures between 300°C and 500°C. researchgate.netnih.govmdpi.com

Kinetic modeling based on thermogravimetric data allows for the calculation of the apparent activation energy (Ea) for the decomposition reaction, which quantifies the energy barrier that must be overcome. mdpi.com The activation energy for the decomposition of (BiO)₂CO₃ nanoplates is in the range of 160–170 kJ/mol. researchgate.netnih.govmdpi.com For nanowire morphologies, the decomposition can be more complex, sometimes showing multiple stages with different activation energies, attributed to the decomposition of surface defects or impurities followed by the bulk material. researchgate.netnih.govnih.gov For instance, the activation energy for the core of (BiO)₂CO₃ nanowires has been calculated to be higher, in the range of 230–270 kJ/mol. researchgate.netnih.govnih.gov This data is critical for constructing phase diagrams and predicting the material's behavior under different thermal conditions.

| Thermodynamic Parameter | Value | Compound/Condition |

|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔG°f) | -945 ± 7 kJ/mol | (BiO)₂CO₃(s) at 298.15 K cdnsciencepub.com |

| Decomposition Temperature Range | 300–500 °C | Nanostructured (BiO)₂CO₃ researchgate.netnih.govmdpi.com |

| Decomposition Product | α-Bi₂O₃ or β-Bi₂O₃ | Decomposition in air researchgate.netmdpi.com |

| Activation Energy (Ea) of Decomposition | 160–170 kJ/mol | (BiO)₂CO₃ Nanoplates researchgate.netnih.govmdpi.com |

| Activation Energy (Ea) of Decomposition | 230–270 kJ/mol | Core of (BiO)₂CO₃ Nanowires researchgate.netnih.govnih.gov |

Computational Elucidation of Reaction Mechanisms Involving Bismuth Carbonate

Computational methods are invaluable for mapping the complex reaction pathways that occur on the surface of bismuth carbonate, particularly in catalysis. DFT calculations have been successfully used to model the electrocatalytic reduction of carbon dioxide (CO₂RR) to formate (B1220265) (HCOO⁻) on bismuth subcarbonate nanosheets. qut.edu.au These simulations can identify key reaction intermediates, determine the rate-determining step, and explain how modifications to the catalyst can enhance performance.

These computational investigations provide a step-by-step view of the chemical transformation. By calculating the Gibbs free energy profile of the entire reaction, researchers can visualize the energy landscape, including the stability of intermediates and the height of transition state barriers. This understanding is crucial for the rational design of more efficient catalysts. For instance, modeling has shown how surface defects or heterostructures can create active sites that facilitate the adsorption and activation of CO₂ molecules, a critical first step in the reduction process. nih.gov

| Catalyst Surface | Proposed Key Intermediate | Calculated Energy Input (Relative) | Reaction |

|---|---|---|---|

| Bi₂O₂CO₃ | OCHO | High (e.g., 2.69 eV) qut.edu.au | CO₂ Electroreduction qut.edu.au |

| Chloride-containing Bi₂O₂CO₃ | COOH | Lower (e.g., 2.56 eV) qut.edu.au | CO₂ Electroreduction qut.edu.au |

| Reduced Bi₂O₃-TiO₂ | CO₂⁻ (activated carboxyl) | Facilitated by electron transfer | CO₂ Adsorption/Activation nih.gov |

Predictive Modeling for Novel Bismuth Carbonate Structures and Polymorphs

Predictive modeling based on first-principles calculations offers a pathway to discover new, potentially metastable, polymorphs of bismuth carbonate that may not be accessible through conventional synthesis. arxiv.org Polymorphs are different crystal structures of the same chemical compound, and they can exhibit distinct physical and chemical properties. arxiv.orgnih.gov Computational Crystal Structure Prediction (CSP) methods are at the forefront of this effort. nih.govresearchgate.net

CSP algorithms work by searching the vast potential energy surface of a compound to find stable and metastable crystal structures. nih.gov These methods typically generate a multitude of hypothetical crystal structures and then use quantum mechanical calculations (like DFT) to relax their geometries and calculate their relative lattice energies. nih.govresearchgate.net Structures that lie in local minima on the energy landscape are considered predicted polymorphs. While this approach is computationally intensive, it has been successfully used to predict new polymorphs for a wide range of materials. arxiv.org

Another powerful technique is phonon mode-mapping. rsc.org This approach starts from a known high-temperature, high-symmetry crystal structure (an aristotype) and systematically analyzes its vibrational modes (phonons). rsc.org Unstable phonon modes can indicate pathways to lower-symmetry, lower-energy structures. By following these distortion pathways, new stable or metastable polymorphs can be identified. This method has been successfully applied to explore the polymorphism of other complex bismuth oxides. rsc.org